molecular formula C10H14N2O5 B1140132 Thymidine-d3

Thymidine-d3

Cat. No.: B1140132
M. Wt: 245.25 g/mol
InChI Key: IQFYYKKMVGJFEH-BXKFBODDSA-N
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Description

Historical Context of Stable Isotope Tracers in Molecular Biology

The use of stable isotopes as tracers in scientific research has a rich history dating back over a century to the discovery of isotopes by Frederick Soddy. nih.gov The development of early forms of mass spectrometers by J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes, paving the way for their use in biological studies. nih.govnih.gov Initially, radioactive isotopes were more commonly used due to the ease of their detection. nih.gov However, the lack of long-lived radioisotopes for key elements in biological systems, such as nitrogen and oxygen, meant that stable isotopes remained the only viable option for tracing the metabolism of proteins, amino acids, and other fundamental molecules. nih.gov This led to the pioneering use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), oxygen-18 (¹⁸O), and hydrogen-2 (deuterium, D or ²H) to track the metabolic fate of organic compounds. nih.govnih.gov These early studies laid the groundwork for the sophisticated stable isotope tracer methodologies used today to investigate everything from whole-body metabolism to the turnover of individual proteins. nih.govresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Nucleoside Analogues

Deuterium, a stable, non-radioactive isotope of hydrogen, has become a crucial tool in biomedical research. musechem.com Its use in labeling nucleoside analogues like thymidine (B127349) is based on several key advantages. The primary rationale is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions at the site of deuteration. nih.gov This "deuterium switch" can improve the pharmacokinetic profile of a compound by reducing its rate of metabolism, potentially leading to lower or less frequent dosing in therapeutic applications. musechem.comnih.gov

Furthermore, deuterium labeling provides a powerful tool for mechanistic studies. By selectively placing deuterium at specific positions within a molecule, researchers can probe the intricate details of enzymatic reactions and metabolic pathways. scienceopen.com The distinct mass of deuterium also makes it an ideal tracer for mass spectrometry-based analyses, allowing for the sensitive and accurate tracking of the labeled compound within a biological system. musechem.com This enables researchers to study the distribution, metabolism, and incorporation of nucleosides into DNA and RNA with high precision. musechem.comgoogle.com The non-radioactive nature of deuterium also offers a significant safety advantage over its radioactive counterpart, tritium (B154650) (³H), eliminating the hazards associated with handling and disposing of radioactive materials. biocompare.com

Overview of Thymidine-d3 as a Research Tool in Modern Biosciences

This compound, a deuterated analogue of thymidine where the three hydrogen atoms of the methyl group at the 5-position of the pyrimidine (B1678525) ring are replaced with deuterium, has emerged as a versatile research tool. Its primary application lies in its use as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). d-nb.infonih.gov The nearly identical chemical properties to endogenous thymidine ensure similar behavior during sample extraction and analysis, while its distinct molecular weight allows for clear differentiation and accurate quantification of the unlabeled analyte. cerilliant.com

Beyond its role as an internal standard, this compound is utilized in studies of DNA synthesis and cell proliferation. By introducing this compound to cells, researchers can track its incorporation into newly synthesized DNA, providing a measure of cell division. researchgate.netwikipedia.org This method offers a non-radioactive alternative to traditional [³H]-thymidine incorporation assays. biocompare.compromega.es Furthermore, the study of this compound and other deuterated nucleosides contributes to our understanding of nucleoside metabolism and its role in various physiological and pathological processes. nih.gov The ability to trace the fate of these labeled compounds provides valuable insights into the complex biochemical pathways that govern cell growth and replication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-BXKFBODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Synthesis and Isotopic Characterization Methodologies for Thymidine D3

Chemical Synthesis Pathways for Deuterated Thymidine (B127349) Derivatives

The synthesis of Thymidine-d3 and other deuterated thymidine derivatives can be approached through several strategic pathways, primarily involving either the modification of a pre-existing thymidine molecule or the construction of the nucleoside from deuterated precursors.

One common method involves the synthesis of the deuterated thymine (B56734) base first, which is then coupled with a deoxyribose sugar moiety. For instance, Thymine-α,α,α-d3 can be synthesized from perdeuterated methyl iodide and a pyrimidine-lithium intermediate. researchgate.net This deuterated thymine base is subsequently coupled with 1α-chloro-2-deoxy-3,5-bis(p-toluoyl)-α-D-ribofuranosyl chloride in the presence of a Friedel-Crafts catalyst to yield Thymidine-α,α,α-d3. researchgate.net

Another efficient approach describes the glycosylation reaction between a deuterated nucleobase and a deuterated sugar, which has been used to produce highly-deuterated thymidine-d9. researchmap.jpx-mol.netresearchmap.jp This method allows for the incorporation of deuterium (B1214612) at multiple sites, providing a versatile tool for various research applications.

Furthermore, enzymatic approaches have been developed for the synthesis of deuterated ribonucleoside 5'-triphosphates, which can be adapted for deoxyribonucleosides. scienceopen.com These methods utilize isotopically labeled precursors like glycerol (B35011) or glucose and a series of enzymes to construct the desired deuterated nucleotide. scienceopen.com While often used for producing multiply deuterated NTPs for NMR studies, selective deuteration at specific carbons can also be achieved. scienceopen.com

A palladium-catalyzed H-D exchange reaction in the presence of deuterium oxide (D2O) offers a method for base-selective deuteration of nucleosides. clockss.org This technique has been shown to be effective for deuterating the base moiety of nucleic acids with high efficiency and does not require the use of deuterium gas. clockss.org

Strategies for Achieving High Isotopic Enrichment and Purity

Achieving high isotopic enrichment is paramount for the successful application of this compound. The isotopic purity directly impacts the sensitivity and accuracy of the analytical methods in which it is employed. Several strategies are utilized during and after synthesis to ensure high levels of deuterium incorporation and to remove any un-deuterated or partially deuterated species.

The choice of deuterated starting materials is a critical factor. For instance, using perdeuterated methyl iodide ensures a high level of deuterium incorporation at the methyl group of the thymine base. researchgate.net Similarly, in glycosylation reactions, employing both a highly deuterated nucleobase and a deuterated sugar maximizes the final isotopic enrichment of the thymidine molecule. researchmap.jpx-mol.netresearchmap.jp

Purification techniques play a vital role in enhancing isotopic purity. Column chromatography is a standard method used to separate the desired deuterated compound from reaction byproducts and unreacted starting materials. clockss.orgoup.com High-performance liquid chromatography (HPLC) can be employed for more precise separation, yielding highly pure fractions of the target molecule. nih.gov

The monitoring of the reaction conditions is also crucial. For example, in the Pd/C-catalyzed H-D exchange, the temperature and reaction time can be optimized to maximize deuterium incorporation while minimizing side reactions or degradation of the nucleoside. clockss.org

Advanced Analytical Techniques for Isotopic Purity Assessment

To confirm the successful synthesis and purification of this compound, a combination of advanced analytical techniques is employed to determine its isotopic abundance and verify the specific positions of the deuterium atoms. rsc.org

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.orgresearchgate.netnih.gov Unlike normal resolution mass spectrometers that may show a single unresolved peak for a molecule's isotopic distribution, HRMS can clearly separate isotopic peaks. enovatia.comnih.gov This capability allows for the precise measurement of the masses of the different isotopologues (molecules that differ only in their isotopic composition).

The isotopic purity is calculated by analyzing the relative abundance of the ion corresponding to this compound compared to the ions of the un-deuterated (d0) and partially deuterated species. researchgate.netnih.gov The high mass accuracy of HRMS, often within a few parts per million (ppm), enables the confident identification and quantification of the deuterated compound. enovatia.comsavemyexams.com For example, in a liquid chromatography-mass spectrometry (LC-MS/MS) method for thymidine analysis, the selective reaction monitoring transitions for thymidine and this compound were m/z 287→241 and 290→244, respectively, allowing for their distinct detection and quantification. nih.govd-nb.info

Table 1: Comparison of Mass Spectrometry Techniques for Isotopic Analysis

FeatureLow-Resolution Mass SpectrometryHigh-Resolution Mass Spectrometry
Isotopic Peak Resolution Often unresolved, appearing as a single peak. enovatia.comClearly separates isotopic peaks. enovatia.comnih.gov
Mass Accuracy Typically within 0.1 – 0.2 m/z units. enovatia.comTypically less than 5 ppm (0.0005%). enovatia.com
Application Sufficient for confirming the presence of a known molecule. enovatia.comEssential for determining elemental formulas and isotopic abundance. savemyexams.comorgchemboulder.com

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity and verifying the exact location of the deuterium atoms within the this compound molecule. rsc.orggoogle.com Both proton (¹H) NMR and deuterium (²H or D) NMR can be utilized.

In ¹H NMR, the disappearance or significant reduction of a signal at a specific chemical shift indicates that the proton at that position has been replaced by a deuterium atom. oup.comucla.edu For highly deuterated compounds where residual proton signals are weak, deuterium NMR is a more direct and powerful technique. sigmaaldrich.comyoutube.com D-NMR directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com

Table 2: NMR Techniques for Deuterium Position Verification

TechniquePrincipleInformation Obtained
Proton (¹H) NMR Detects the presence and chemical environment of protons.Disappearance or reduction of a signal indicates deuterium substitution. oup.comucla.edu
Deuterium (²H) NMR Directly detects the deuterium nuclei.Provides a direct signal for each deuterated position, useful for highly enriched compounds. sigmaaldrich.comyoutube.com

Cellular and Molecular Mechanisms of Thymidine D3 Incorporation and Metabolism

Pathways of Thymidine-d3 Uptake and Intracellular Phosphorylation

The journey of this compound into a cell and its subsequent preparation for DNA integration begins with its transport across the cell membrane. Like its non-deuterated counterpart, this compound is taken up by cells through nucleoside transport systems. scispace.com Once inside the cell, it enters the salvage pathway, a crucial recycling route for nucleosides. frontiersin.org

The first and rate-limiting step in this pathway is the phosphorylation of this compound to this compound monophosphate (dTMP-d3). baseclick.eudrugbank.com This reaction is catalyzed by the enzyme thymidine (B127349) kinase (TK). baseclick.eu Subsequently, thymidylate kinase facilitates the conversion of dTMP-d3 to this compound diphosphate (B83284) (dTDP-d3). drugbank.com Finally, a nucleoside diphosphate kinase catalyzes the formation of this compound triphosphate (dTTP-d3), the form that can be directly incorporated into a growing DNA chain. wikipedia.org This multi-step phosphorylation cascade is essential for trapping the nucleoside within the cell and preparing it for its ultimate role in DNA replication.

Integration of this compound into Deoxyribonucleic Acid Replication

The culmination of this compound's intracellular journey is its incorporation into newly synthesized DNA during the S-phase of the cell cycle. jci.org DNA polymerases, the enzymes responsible for building new DNA strands, utilize the available pool of deoxyribonucleoside triphosphates (dNTPs), including the deuterated dTTP-d3. nih.govresearchgate.net

During DNA replication, the DNA double helix unwinds, and each strand serves as a template for the creation of a new complementary strand. DNA polymerase moves along the template and adds the corresponding nucleotides. When the polymerase encounters an adenine (B156593) on the template strand, it incorporates a thymine (B56734) nucleotide into the new strand. If dTTP-d3 is present in the cellular dNTP pool, it will be incorporated in place of the endogenous dTTP. baseclick.eu The level of this compound incorporation is directly proportional to the rate of DNA synthesis and, by extension, cell proliferation. wikipedia.org This principle is the foundation of the thymidine incorporation assay, a widely used method to measure cell proliferation. thermofisher.com

Enzymatic Specificity and Substrate Competition in dNTP Pools

The efficiency of this compound incorporation is influenced by the specificity of the enzymes involved in its metabolism and the competition with its endogenous counterpart. The key enzymes in the salvage pathway, thymidine kinase and thymidylate kinase, exhibit a high affinity for thymidine and its analogs. baseclick.eudrugbank.com While the presence of deuterium (B1214612) atoms in this compound does not significantly hinder its recognition and phosphorylation by these enzymes, the relative concentrations of deuterated and non-deuterated thymidine can influence the rate of dTTP-d3 production.

The intracellular pool of dNTPs is tightly regulated to ensure the fidelity of DNA replication. frontiersin.orgnih.gov Imbalances in the dNTP pool can lead to replication stress and genomic instability. frontiersin.org this compound, upon conversion to dTTP-d3, directly competes with the endogenous dTTP for incorporation into DNA by DNA polymerases. nih.govresearchgate.net The extent of this competition depends on the relative concentrations of the two molecules in the dNTP pool.

EnzymeSubstrate(s)Product(s)Role in this compound Metabolism
Thymidine KinaseThymidine, this compounddTMP, dTMP-d3Initial phosphorylation of this compound. baseclick.eu
Thymidylate KinasedTMP, dTMP-d3dTDP, dTDP-d3Phosphorylation of dTMP-d3 to dTDP-d3. drugbank.com
Nucleoside Diphosphate KinasedTDP, dTDP-d3dTTP, dTTP-d3Final phosphorylation to the triphosphate form. wikipedia.org
DNA PolymerasedNTPs (including dTTP-d3)DNAIncorporation of dTTP-d3 into replicating DNA. nih.govresearchgate.net

Fate of Incorporated this compound During Deoxyribonucleic Acid Turnover and Repair Processes

Once integrated into the genome, the fate of this compound is intrinsically linked to the dynamic processes of DNA turnover and repair. DNA is not a static molecule; it is constantly being damaged and repaired. eur.nl When DNA containing this compound undergoes repair, the deuterated nucleoside may be excised and replaced. For instance, in the case of base excision repair, a DNA glycosylase recognizes and removes a damaged base, which could be a thymine base derived from the incorporated this compound if it becomes modified. pensoft.net The resulting abasic site is then processed, and a new, non-deuterated thymidine is typically inserted.

Similarly, during processes of DNA turnover, which involve the breakdown and resynthesis of DNA, the incorporated this compound can be released back into the cellular environment. This released this compound can potentially re-enter the salvage pathway and be reutilized for subsequent rounds of DNA synthesis. The stability of the incorporated this compound within the DNA is therefore dependent on the cell's metabolic state and the extent of DNA damage and repair activities.

Quantitative Applications of Thymidine D3 in Advanced Biological Research

Measurement of Cellular Proliferation and Cell Cycle Kinetics

The rate of cellular proliferation is a fundamental biological process, the dysregulation of which is a hallmark of numerous pathologies, including cancer. Thymidine-d3 provides a robust method for quantifying the rate of DNA synthesis, a direct measure of cells undergoing division.

In Vitro Models for Deoxyribonucleic Acid Synthesis Rate Determination

In vitro cell culture systems are indispensable for controlled studies of cellular processes. The addition of this compound to the culture medium allows for its uptake and incorporation into the DNA of proliferating cells. Subsequent analysis, typically by mass spectrometry, can determine the enrichment of d3-Thd in the DNA, providing a quantitative measure of the rate of DNA synthesis. This technique is instrumental in assessing the effects of various compounds or genetic modifications on cell growth. For instance, a double thymidine (B127349) block, a classic cell synchronization technique, can be analyzed using thymidine analogs to arrest cells at the G1/S boundary, allowing for detailed studies of cell cycle progression. medchemexpress.commedchemexpress.com

Ex Vivo and In Vivo Approaches for Tissue Turnover Assessments in Model Systems

The application of this compound extends to more complex biological systems. In ex vivo studies, tissues or organs are cultured outside the body where they can be exposed to d3-Thd. This approach is useful for assessing the proliferative capacity of specific cell populations within a tissue context. ecmjournal.orglabtoo.com

In in vivo models, this compound can be administered to living organisms, allowing for the labeling of dividing cells within their native environment. This has proven valuable for studying tissue growth kinetics and cellular turnover in various physiological and pathological states. researchgate.net The use of stable isotopes like deuterium (B1214612) in compounds such as this compound has been highlighted for its potential in pharmacokinetic and metabolic profiling of drugs. medchemexpress.com A study utilizing ¹⁵N-thymidine, another stable isotope analog, demonstrated the feasibility of tracking cell turnover in the human brain, showcasing the power of these methods for in vivo human studies. nih.gov

Comparative Analysis with Other Proliferation Markers (e.g., Bromodeoxyuridine, Tritiated Thymidine)

Historically, cell proliferation has been assessed using radioactive [³H]thymidine or the thymidine analog Bromodeoxyuridine (BrdU). purdue.edu While these methods have provided invaluable insights, they come with significant drawbacks. nih.gov

[³H]thymidine, a radioisotope, requires specialized handling and disposal, and the autoradiographic detection process can be lengthy. nih.govbioninja.com.au BrdU, detected by antibodies, necessitates harsh DNA denaturation steps that can compromise the structural integrity of cells and tissues, potentially affecting the analysis of other cellular markers. nih.gov

This compound, being a stable isotope, circumvents the safety concerns associated with radioactivity. Its detection by mass spectrometry offers high sensitivity and specificity. Studies comparing BrdU and [³H]thymidine have revealed differences in the number and distribution of labeled cells, suggesting that the incorporation of these analogs can have distinct effects on cellular processes. nih.govnih.govdntb.gov.ua The use of this compound and other stable isotope-labeled nucleosides provides a less disruptive and often more accurate alternative for quantifying cell proliferation.

MarkerPrincipleAdvantagesDisadvantages
This compound Stable isotope incorporation, detected by mass spectrometry.Non-radioactive, high sensitivity and specificity, minimal disruption to cellular processes.Requires specialized mass spectrometry equipment.
[³H]thymidine Radioactive isotope incorporation, detected by autoradiography or scintillation counting. bioninja.com.aurevvity.comWell-established method with a long history of use. purdue.eduRadioactive hazards, lengthy detection process, potential for cellular damage. nih.gov
Bromodeoxyuridine (BrdU) Thymidine analog incorporation, detected by antibodies. baseclick.euNon-radioactive, widely used.Requires harsh DNA denaturation, which can affect tissue integrity and other cellular markers. nih.gov

Elucidation of Deoxyribonucleic Acid Turnover and Repair Dynamics

Beyond simply measuring the rate of cell division, this compound can be employed to investigate the intricate processes of DNA turnover and repair. These mechanisms are crucial for maintaining genomic stability.

Assessment of Deoxyribonucleic Acid Replication Fork Progression

The progression of the DNA replication fork is a highly regulated process. The use of sequential pulses of different thymidine analogs, such as IdU (Iododeoxyuridine) and CldU (Chlorodeoxyuridine), allows for the visualization and measurement of replication fork speed and origin firing at the single-molecule level through techniques like DNA combing. researchgate.net While not directly this compound, the principles of using labeled nucleosides to track DNA synthesis are transferable. The incorporation of labeled thymidine analogs into nascent DNA strands provides a snapshot of replication dynamics. ub.edu

Studies on Deoxyribonucleic Acid Damage Response Pathways via Isotope Dilution

Isotope dilution mass spectrometry is a highly accurate method for quantifying molecules in a sample. In the context of DNA damage and repair, this technique can be used to measure the levels of specific DNA lesions. nih.gov By introducing a known amount of a stable isotope-labeled standard, such as a deuterated DNA adduct, researchers can precisely quantify the amount of the corresponding endogenous damage product. researchgate.net This approach has been used to quantify various DNA lesions resulting from oxidative stress and other damaging agents. nih.govspringernature.com While direct studies using this compound for this specific application are less common in the provided search results, the principle of using stable isotope dilution for the quantification of DNA modifications is well-established and represents a key application for deuterated nucleosides in studying DNA repair pathways. nih.gov

ApplicationTechniqueKey Findings
In Vitro DNA Synthesis This compound labeling in cell culture followed by mass spectrometry.Provides a quantitative measure of DNA synthesis rates and the effects of various stimuli on cell proliferation. medchemexpress.com
In Vivo Tissue Turnover Administration of this compound to model organisms.Allows for the assessment of cell proliferation and tissue kinetics in a physiological context. researchgate.net
DNA Replication Fork Analysis Pulse-labeling with thymidine analogs (e.g., IdU, CldU) and DNA combing.Enables visualization and measurement of replication fork speed and origin usage. researchgate.net
DNA Damage Quantification Isotope dilution mass spectrometry with stable isotope-labeled standards.Allows for the highly accurate and sensitive quantification of specific DNA lesions. nih.govresearchgate.net

Measurement of Nucleotide Excision and Base Excision Repair Efficiencies

Nucleotide Excision Repair (NER) and Base Excision Repair (BER) are critical DNA repair pathways that maintain genomic integrity by removing a wide range of DNA lesions, including those induced by UV radiation and oxidative stress. tera.orgacs.org The efficiency of these repair processes can be quantitatively assessed using this compound. This method relies on the principle that DNA repair often involves the removal of a damaged DNA segment and subsequent synthesis of a new, error-free strand.

By introducing this compound into the cellular environment following the induction of DNA damage, the newly synthesized repair patches will incorporate the labeled nucleoside. The extent of this compound incorporation can then be measured with high precision using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). uni-muenchen.denih.govresearchgate.net This allows for a direct quantification of the DNA repair synthesis that has occurred.

To determine the efficiency of NER, for instance, cells can be exposed to a DNA damaging agent that induces bulky adducts, which are primarily repaired by NER. acs.org Subsequently, the cells are cultured in the presence of this compound. The amount of incorporated this compound in the cellular DNA is proportional to the rate of NER activity. Similarly, for BER, damage specific to this pathway, such as oxidized bases, can be induced. plos.org The subsequent incorporation of this compound during the short-patch or long-patch BER process provides a measure of its efficiency. researchgate.net Comparing the incorporation rates between different cell types or under various experimental conditions allows for a detailed assessment of repair capacity.

Table 1: Hypothetical Data on NER and BER Efficiency Measured by this compound Incorporation This table presents hypothetical data to illustrate the application.

Cell LineRepair Pathway AssayedTreatmentThis compound Incorporation (pmol/µg DNA)Calculated Repair Efficiency (%)
Wild-Type FibroblastsNERUV Radiation15.2100
XPC-Deficient FibroblastsNERUV Radiation1.811.8
Wild-Type KeratinocytesBEROxidative Stress8.5100
Polβ-Null KeratinocytesBEROxidative Stress3.136.5

Analysis of Deoxyribonucleic Acid Methylation and Epigenetic Modifications

DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. The ability to track the dynamics of methylation patterns is key to understanding development and disease.

Tracking New Methylation Events in Newly Synthesized Deoxyribonucleic Acid

This compound serves as an invaluable tool for specifically labeling newly synthesized DNA strands. By pulsing cells with this compound, researchers can distinguish the daughter strands from the parental strands during DNA replication. harvard.edu Once the labeled DNA is isolated, the methylation status of CpG sites on these new strands can be analyzed. This approach allows for the direct measurement of de novo methylation and maintenance methylation events.

The general methodology involves introducing this compound to proliferating cells for a defined period. Genomic DNA is then extracted and subjected to bisulfite sequencing or enzymatic conversion methods. neb.com The presence of the deuterium label, detectable by mass spectrometry, in conjunction with methylation analysis, reveals the methylation patterns specifically on the DNA that was synthesized during the labeling period. This provides a dynamic view of how methylation patterns are established and maintained. While methods often use labeled precursors like L-methionine-(methyl-13C,d3) to directly track the methyl group cam.ac.uk, using this compound allows for the specific analysis of methylation on newly replicated DNA.

Quantification of Hydroxymethylation Dynamics

5-hydroxymethylcytosine (5hmC) is an oxidative product of 5-methylcytosine (B146107) (5mC) and is considered an intermediate in the DNA demethylation process, as well as a stable epigenetic mark. ru.nl The dynamics of 5hmC are of great interest in developmental biology and cancer research. This compound can be used to study the dynamics of hydroxymethylation on newly synthesized DNA.

Similar to tracking methylation, cells are pulsed with this compound to label nascent DNA. Following the isolation of this labeled DNA, specialized techniques that can differentiate between 5mC and 5hmC, such as TET-assisted bisulfite sequencing (TAB-seq) or enrichment-based methods followed by mass spectrometry, are employed. By correlating the presence of the deuterium label from this compound with the detection of 5hmC, researchers can quantify the rate of hydroxymethylation on newly replicated DNA strands. This allows for the investigation of how 5hmC patterns are established and potentially altered in different biological contexts.

Table 2: Illustrative Data for Dynamic Methylation and Hydroxymethylation Analysis This table presents hypothetical data to illustrate the application.

Cell TypeLabeling PulseAnalysis TargetMeasurement on this compound Labeled DNAInterpretation
Embryonic Stem Cells2 hours5mC5% of CpG sites methylatedRate of de novo methylation
Differentiated Neurons2 hours5mC80% of CpG sites methylatedHigh fidelity of maintenance methylation
Embryonic Stem Cells2 hours5hmC1% of CpG sites hydroxymethylatedRate of new hydroxymethylation
Differentiated Neurons2 hours5hmC0.2% of CpG sites hydroxymethylatedLower hydroxymethylation dynamics post-differentiation

Tracing Nucleotide Metabolism and De Novo Synthesis Pathways

The synthesis of nucleotides is a fundamental process for cell growth and proliferation. Nucleotides are produced through two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases. biologynotesonline.comontosight.ai this compound is an excellent tracer for studying the flux and interplay between these pathways.

Flux Analysis of Pyrimidine (B1678525) Biosynthesis

The de novo synthesis of pyrimidines is a complex metabolic pathway that is tightly regulated. nih.gov By introducing this compound into the cellular system, its incorporation into the DNA can be monitored. However, the true power of using a labeled precursor like this compound in flux analysis comes from its use in conjunction with other labeled compounds that enter the de novo pathway at different points, such as labeled aspartate or glutamine.

Interconversion Pathways of Deoxyribonucleosides

The intracellular pools of deoxyribonucleoside triphosphates (dNTPs) are tightly controlled to ensure high fidelity of DNA replication. nih.gov The interconversion between different deoxyribonucleosides is a key aspect of maintaining this balance. This compound can be used to trace the metabolic fate of thymidine and its influence on other deoxyribonucleoside pools.

When cells are supplied with this compound, it is phosphorylated to deoxythymidine triphosphate (dTTP). High levels of dTTP are known to allosterically inhibit ribonucleotide reductase, the enzyme responsible for the synthesis of other dNTPs. nih.gov By using this compound and quantifying the labeled thymine (B56734) in DNA, as well as measuring the pool sizes of other unlabeled dNTPs, researchers can study the regulatory effects of thymidine salvage on the entire dNTP pool. Furthermore, the deuterium label can be traced to see if it appears in other molecules, although the conversion of thymidine to other nucleosides is not a primary metabolic route. The primary use of this compound here is to precisely quantify the flux through the thymidine salvage pathway and its downstream regulatory consequences.

Table 3: Representative Findings from Nucleotide Metabolism Tracing with this compound This table presents hypothetical data to illustrate the application.

Experimental ConditionTracer(s)Measured OutcomeResultConclusion
Rapidly Proliferating Cancer CellsThis compound, ¹⁵N-AspartateRatio of D to ¹⁵N in DNA ThymineLow D/¹⁵N ratioDe novo synthesis is the dominant pathway for pyrimidine production.
Terminally Differentiated CellsThis compound, ¹⁵N-AspartateRatio of D to ¹⁵N in DNA ThymineHigh D/¹⁵N ratioSalvage pathway is more active for maintaining nucleotide pools.
Cells treated with a Ribonucleotide Reductase InhibitorThis compoundThis compound incorporation into DNAIncreased incorporationInhibition of de novo synthesis leads to increased reliance on the salvage pathway.

Applications in Proteomics and Metabolomics via Stable Isotope Labeling

The use of stable, non-radioactive isotopes to label molecules has become a cornerstone of modern biological research, enabling the precise quantification of dynamic cellular processes. This compound, a deuterated isotopologue of the DNA precursor thymidine, serves as a powerful tool in this domain. By introducing a known mass shift, the deuterium atoms on this compound allow researchers to differentiate between pre-existing and newly synthesized biomolecules using mass spectrometry. This facilitates quantitative analyses in the fields of proteomics and metabolomics, offering deep insights into complex biological systems. medchemexpress.comthermofisher.comckisotopes.com

Quantitative Proteomics Using Deuterated Precursors

Quantitative proteomics aims to measure the abundance of proteins within a sample, often comparing different states, such as healthy versus diseased tissue. abcam.com One powerful method for this is stable isotope labeling, where cells are grown in media containing "heavy" isotope-labeled precursors. researchgate.net As cells grow and synthesize new proteins, these heavy precursors are incorporated. When these samples are mixed with a "light" control sample and analyzed by mass spectrometry, the relative abundance of a protein or peptide can be determined by comparing the signal intensities of its light and heavy forms. researchgate.net

While amino acids are the most direct precursors for labeling proteins in methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), deuterated nucleosides like this compound offer an indirect but valuable approach for quantitative studies. thermofisher.comresearchgate.net The incorporation of this compound is a direct measure of DNA synthesis and, by extension, cell proliferation. medchemexpress.comnih.gov In many biological contexts, such as cancer research or developmental biology, changes in the proteome are intrinsically linked to proliferative states. nih.gov By using this compound to quantify cell division rates, researchers can correlate these findings with global protein expression profiles obtained through other quantitative proteomics techniques.

The use of deuterium as a label is well-established, but it presents unique considerations. A known issue in quantitative proteomics is the potential for a retention time shift in liquid chromatography for deuterated peptides compared to their non-deuterated counterparts. nih.gov However, advanced analytical techniques and data analysis software can correct for these effects, ensuring accurate quantification. nih.gov Deuterated precursors remain a cost-effective and versatile option for isotope labeling studies.

Table 1: Overview of Isotope Labeling Strategies in Proteomics

Labeling StrategyDescriptionCommon IsotopesPrecursor TypeApplication
Metabolic Labeling (e.g., SILAC) Isotopes are incorporated in vivo as cells are cultured in specialized media. researchgate.net¹³C, ¹⁵N, ²H (D)Amino Acids, Glucose, NucleosidesQuantitative comparison of protein abundance between different cell populations. researchgate.net
Chemical Tagging (e.g., iTRAQ, TMT) Proteins are chemically labeled with isotopic tags in vitro after extraction and digestion. nih.gov¹³C, ¹⁵NIsobaric TagsMultiplexed quantification of proteins from several samples simultaneously. nih.gov
Label-Free Quantification Protein abundance is inferred from the signal intensity or spectral counts of peptides in mass spectrometry without isotopic labels. nih.govN/AN/AGlobal protein profiling when metabolic labeling is not feasible. nih.gov

Metabolite Profiling and Fluxomics with Isotopic Tracers

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. flinders.edu.au this compound is particularly useful as an isotopic tracer in this field, especially for studying nucleotide metabolism and DNA synthesis. When introduced to cells or organisms, this compound is taken up and incorporated into the DNA of replicating cells via the nucleotide salvage pathway. nih.govharvard.edu

Metabolic flux analysis, or fluxomics, takes this a step further by measuring the rates of metabolic reactions. nih.gov By tracking the rate of this compound incorporation into DNA over time, researchers can precisely quantify the flux through the DNA synthesis pathway. nih.gov This provides a dynamic view of cellular activity, which is often more informative than static metabolite concentrations. nih.gov For example, studies have used stable isotope-labeled thymidine to measure cell division in various tissues, providing crucial data for understanding tissue regeneration, development, and cancer biology. nih.govharvard.edu

The process involves administering the tracer and, after a set period, extracting DNA. The DNA is then hydrolyzed to its constituent nucleobases, and the isotopic composition of the resulting thymine is analyzed by mass spectrometry. nih.gov The ratio of labeled to unlabeled thymine reveals the extent of new DNA synthesis. This method has been shown to be feasible for measuring cellular proliferation rates in vivo. nih.gov

Beyond tracking DNA synthesis, this compound and other isotopically labeled versions of thymidine can be used as internal standards in broader metabolomics studies. nih.gov By adding a known quantity of the labeled standard to a sample, researchers can accurately quantify the absolute concentration of the corresponding endogenous (unlabeled) metabolite, correcting for variations in sample preparation and instrument response.

Table 2: Application of this compound in Metabolite and Flux Analysis

Analytical ApproachObjectiveMethodologyKey Finding
Metabolic Flux Analysis To quantify the rate of DNA synthesis. nih.govIntroduce this compound as a tracer to cells or an organism. Extract DNA after a specified time, hydrolyze it, and measure the ratio of labeled to unlabeled thymine via mass spectrometry. nih.govThe rate of tracer incorporation provides a direct measure of the flux through the DNA synthesis pathway, indicating the rate of cell proliferation. nih.gov
Metabolite Profiling To accurately quantify the concentration of thymidine in a biological sample. flinders.edu.auAdd a known amount of this compound to the sample as an internal standard before analysis. nih.govThe signal from the labeled standard is used to normalize the signal from the endogenous thymidine, allowing for precise and accurate quantification. nih.gov
Metabolic Imaging To visualize metabolic activity in vivo. researchgate.netAdminister a deuterated substrate like this compound and use imaging techniques sensitive to deuterium to map its distribution and conversion into other molecules. researchgate.netProvides spatial and quantitative information on metabolic fluxes within tissues. researchgate.net

Advanced Analytical Methodologies for Thymidine D3 Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Thymidine-d3. This powerful combination allows for the separation of the analyte from other sample components followed by its highly specific detection based on its mass-to-charge ratio.

Targeted Quantitation Using Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM) is a highly specific and sensitive MS/MS technique used for targeted quantification. In the context of this compound analysis, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then a specific product ion is monitored. This process significantly reduces chemical noise and allows for accurate quantification even at low concentrations. For instance, an LC-MS/MS method using an ABSciex 6500 mass spectrometer with an APCI probe in negative ion mode has been successfully employed for this purpose. nih.gov The specificity of SRM ensures that only this compound and its corresponding internal standard are measured, providing reliable quantitative data.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for achieving the highest metrological quality in quantitative analysis. wikipedia.org This method involves adding a known amount of an isotopically labeled internal standard, in this case, a stable isotope-labeled form of thymidine (B127349) like this compound, to the sample. wikipedia.orgd-nb.info Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization effects in the mass spectrometer. nih.govnih.gov By measuring the ratio of the signal from the analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for variations in sample preparation and instrument response. wikipedia.org this compound itself can serve as an internal standard for the quantification of endogenous thymidine. nih.govd-nb.info

Strategies for Sample Preparation and Matrix Effects Mitigation

The accuracy of LC-MS analysis is heavily dependent on the sample preparation process and the management of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. researchgate.net

Sample Preparation: A common and effective method for preparing biological samples like plasma and tissue for this compound analysis is protein precipitation followed by extraction. nih.govd-nb.infomdpi.com This typically involves:

For plasma: Addition of an internal standard (like this compound) to a plasma aliquot, followed by the addition of ice-cold acetonitrile (B52724) to precipitate proteins. nih.govd-nb.info After vortexing and centrifugation, the supernatant is collected and evaporated to dryness before being reconstituted for LC-MS/MS analysis. nih.govd-nb.info

For tissues: Homogenization of the tissue in a solvent like ice-cold acetonitrile, followed by a similar extraction procedure as for plasma. nih.govd-nb.info

It is crucial to perform all sample preparation steps on ice to minimize enzymatic degradation of thymidine. nih.govd-nb.info

Matrix Effects Mitigation: Matrix effects can significantly impact the accuracy and reproducibility of quantitative LC-MS methods. researchgate.netchromatographyonline.com Strategies to mitigate these effects include:

Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) can be employed to remove interfering matrix components before analysis. nih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components is a key strategy. chromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards: As used in isotope dilution mass spectrometry, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable way to correct for signal suppression or enhancement. nih.gov

Post-column Infusion: This method can be used to qualitatively assess regions of the chromatogram where ion suppression or enhancement occurs, helping to optimize the analytical method. chromatographyonline.com

Parameter LC-MS/MS Method Details for Thymidine Analysis
Internal Standard 2H3-thymidine (D3-TdR) nih.gov
Sample Preparation (Plasma) Addition of internal standard, protein precipitation with acetonitrile, centrifugation, evaporation, and reconstitution. nih.govd-nb.info
Sample Preparation (Tissue) Homogenization in acetonitrile, followed by extraction. nih.govd-nb.info
LC System Agilent 1290 pump with auto-injector. nih.gov
Column Waters ACQUITY UPLC™HSS T3 1.8 μm 50 × 2 mm i.d. d-nb.info
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. d-nb.info
Mass Spectrometer ABSciex 6500 with APCI probe (negative ion mode). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the polar nature of compounds like thymidine, derivatization is necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net The resulting TMS-derivatives of this compound can then be analyzed by GC-MS, which provides excellent chromatographic separation and mass spectrometric identification based on characteristic fragmentation patterns. fu-berlin.denih.gov While GC-MS is a robust technique, the derivatization step adds complexity to the sample preparation process. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis. nih.govresearchgate.net For this compound, NMR can be used for:

Structural Elucidation: Confirming the position of the deuterium (B1214612) labels on the thymidine molecule.

Metabolic Profiling: In metabolic studies, NMR can be used to trace the incorporation of this compound into DNA and to identify and quantify various metabolites in biological samples. nih.govmdpi.com While less sensitive than MS, NMR is highly quantitative and requires minimal sample preparation. nih.govnih.gov The combination of NMR and MS can provide a more comprehensive understanding of metabolic pathways. nih.gov

Flow Cytometry and Imaging-Based Detection of Incorporated Deuterium

These techniques are particularly useful for visualizing and quantifying the incorporation of labeled compounds at the single-cell level.

Isotope Effects and Their Implications for Kinetic Studies

The substitution of protium (B1232500) (¹H) with deuterium (²H) in the thymidine molecule introduces a kinetic isotope effect (KIE) due to the difference in mass between the two isotopes. The C-²H bond is stronger and vibrates at a lower frequency than the C-¹H bond, which can lead to slower reaction rates for processes involving the cleavage of this bond. In the context of DNA synthesis, this can manifest as a discrimination against the incorporation of this compound compared to its non-deuterated counterpart.

This deuterium isotope effect can have significant implications for kinetic studies. For instance, in studies measuring the rate of cell proliferation, a slower incorporation of this compound could lead to an underestimation of the true rate of DNA synthesis. The magnitude of the KIE is not always predictable and can be influenced by the specific enzymatic reaction and the position of the deuterium label within the thymidine molecule. Some studies have reported significant KIEs in enzymatic reactions, with abnormally large competitive KIEs observed in some cases. nsf.gov Therefore, it is crucial for researchers to be aware of the potential for isotope effects and, where possible, to quantify their impact on the experimental system under investigation. Failure to account for the KIE can lead to misinterpretation of cell cycle kinetics and proliferation dynamics.

Optimization of Labeling Conditions and Pulse-Chase Strategies

Effective use of this compound in research, particularly in pulse-chase experiments, hinges on the careful optimization of labeling conditions. Pulse-chase experiments are fundamental for studying the dynamics of cell populations, allowing researchers to track the fate of cells that were actively synthesizing DNA during a specific time window (the "pulse"). chegg.comnih.gov

Key parameters that require optimization include the concentration of this compound and the duration of the pulse and chase periods. The optimal concentration of the labeled thymidine must be sufficient to allow for detectable incorporation without perturbing the normal cell cycle. nih.gov Insufficient labeling can lead to a weak signal that is difficult to distinguish from background, while excessive concentrations might have unintended physiological effects.

The timing of the pulse and chase periods is also critical and must be tailored to the specific cell type and biological question. biorxiv.org The pulse duration should be long enough to label a significant portion of the S-phase cells, while the chase period, during which the labeled cells are followed, needs to be adjusted based on the expected cell cycle length and the dynamics of the process being studied. nih.govmdpi.com For example, short chase periods are suitable for studying rapid processes like DNA replication fork progression, while longer chase periods are necessary to track cell division and differentiation over multiple cell cycles. nih.govbiorxiv.org

A significant challenge in pulse-chase experiments is ensuring a rapid and complete cessation of label incorporation at the end of the pulse. This is typically achieved by washing the cells and adding a high concentration of unlabeled thymidine. biorxiv.org However, incomplete washing or residual extracellular this compound can lead to continued low-level incorporation during the chase period, confounding the interpretation of the results.

Background Abundance of Deuterium and Isotopic Contamination

A fundamental consideration in any stable isotope tracing study is the natural abundance of the isotope . Deuterium is a naturally occurring stable isotope of hydrogen, with a terrestrial abundance of approximately 0.0156%. wikipedia.org This means that even in the absence of any added this compound, a small fraction of thymidine molecules in a biological system will naturally contain deuterium. This background level of deuterium must be accounted for to accurately quantify the incorporation of the administered tracer.

Source of Isotopic VarianceDescriptionImplication for Research
Natural Abundance The inherent presence of deuterium in biological systems. wikipedia.orgEstablishes a baseline that must be subtracted from measured values to determine true tracer incorporation.
Isotopic Contamination Introduction of unlabeled or differently labeled isotopes during the experimental workflow. nih.govCan lead to underestimation or overestimation of label incorporation, affecting the accuracy of kinetic measurements.

Data Processing and Bioinformatic Tools for Isotope Tracer Analysis

The analysis of data from this compound tracing experiments requires specialized software and bioinformatic tools. thermofisher.comnih.govtechnologynetworks.com The raw data, typically obtained from mass spectrometry, consists of mass isotopologue distributions (MIDs), which represent the relative abundance of molecules with different numbers of deuterium atoms.

The first critical step in data processing is the correction for the natural abundance of deuterium and other heavy isotopes (e.g., ¹³C, ¹⁵N). nih.govnih.gov This correction is essential to isolate the signal originating from the administered this compound tracer. Several algorithms and software packages have been developed for this purpose. nih.govresearchgate.net

Following natural abundance correction, the data can be used to calculate various parameters, such as the fractional enrichment of the tracer in DNA and the rate of DNA synthesis. Bioinformatic tools are also crucial for visualizing the data and integrating it with other datasets, such as transcriptomics or proteomics, to gain a more comprehensive understanding of the biological system. thermofisher.com The complexity of these analyses underscores the need for expertise in both the experimental techniques and the computational tools required for accurate data interpretation.

Data Processing StepPurposeAvailable Tools/Methods
Natural Isotope Correction To remove the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distributions. nih.govSoftware packages like IsoCor and various custom scripts. researchgate.net
Calculation of Fractional Enrichment To determine the proportion of newly synthesized DNA that has incorporated the this compound label.Mathematical models applied to corrected mass isotopologue data. nih.gov
Kinetic Modeling To estimate rates of cell proliferation, death, and differentiation from the time-course of label incorporation and loss.Dynamic models that incorporate data from pulse-chase experiments.
Data Visualization To represent the complex datasets in an intuitive and informative manner. nih.govVarious graphing and plotting software.

Specificity of Incorporation and Potential for Off-Target Labeling

A key assumption in using this compound as a tracer for DNA synthesis is that it is specifically and exclusively incorporated into DNA. Thymidine is a specific precursor for deoxyribonucleic acid. medchemexpress.commedchemexpress.com However, the possibility of off-target labeling, where the deuterium label appears in molecules other than DNA, must be considered.

While thymidine itself is primarily used for DNA synthesis, its metabolic breakdown products could potentially enter other metabolic pathways. For example, the degradation of thymidine can produce intermediates that might be used in the synthesis of other molecules. However, in many cell types, thymidine is poorly incorporated unless its degradation is inhibited. nih.govnih.gov

Furthermore, while thymidine is a component of DNA, the potential for its incorporation into RNA, although generally considered negligible, should not be entirely dismissed without experimental verification, especially in systems with unusual metabolic characteristics. scispace.com The specificity of incorporation can be influenced by the cell type, its metabolic state, and the experimental conditions. Therefore, it is important to validate the specificity of this compound labeling in the specific context of the study, for instance, by demonstrating that the deuterium label is predominantly found in the DNA fraction of the cells.

Chemical Compound Information

Future Trajectories and Emerging Research Avenues for Thymidine D3 Applications

Integration with Single-Cell Omics Technologies

The advent of single-cell omics has revolutionized our understanding of cellular heterogeneity. Integrating Thymidine-d3 with these technologies offers a powerful approach to dissecting the dynamics of DNA synthesis at the single-cell level. By using this compound as a metabolic label, researchers can track its incorporation into newly synthesized DNA within individual cells. This can be coupled with single-cell RNA sequencing (scRNA-seq) and single-cell ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) to provide a multi-faceted view of cellular states and their proliferative potential. nih.gov For instance, this integrated approach could reveal how transcriptional and epigenetic landscapes correlate with DNA replication dynamics in complex tissues or during developmental processes. The ability to distinguish and isolate cells based on their replicative history, as marked by this compound, will be invaluable for understanding rare cell populations and their roles in both healthy and diseased states.

Development of Novel Detection and Imaging Modalities

The utility of this compound is intrinsically linked to the methods available for its detection. Future research will likely focus on developing more sensitive and higher-resolution techniques for imaging and quantifying this compound incorporation. While mass spectrometry is a powerful tool for this purpose, advancements in imaging mass spectrometry could enable the visualization of this compound distribution within tissues and even subcellular compartments with unprecedented detail. smolecule.comresearchgate.net Furthermore, the development of novel chemical probes or enzymatic assays that specifically recognize the deuterated thymidine (B127349) could lead to new fluorescence-based imaging techniques. These advancements would provide a less destructive and more dynamic way to track cell proliferation in living cells and organisms, complementing existing methods that often require cell fixation.

Expansion into Mechanistic Studies of Cellular Senescence and Aging

Cellular senescence, a state of irreversible growth arrest, is a hallmark of aging and various age-related diseases. oup.comnih.gov A key characteristic of senescent cells is their lack of DNA replication. oup.com this compound can be a crucial tool in identifying and characterizing these non-proliferating cells within a population. By labeling actively dividing cells, the non-labeled fraction can be enriched for senescent cells, allowing for their subsequent molecular analysis. This approach can help to unravel the complex signaling pathways and molecular mechanisms that govern the establishment and maintenance of the senescent state. nih.gov Furthermore, by tracking the fate of cells that have incorporated this compound over time, researchers can investigate the transition from a proliferative to a senescent state, providing insights into the dynamics of aging at a cellular level.

Role in Systems Biology Approaches for Network Elucidation

Systems biology aims to understand the complex interactions within biological systems as a whole. uniroma1.it this compound can serve as a valuable probe to perturb and observe these networks. By introducing a pulse of this compound, researchers can follow its metabolic fate as it is incorporated into DNA and subsequently influences various cellular processes. smolecule.com This can be combined with other "omics" approaches, such as proteomics and metabolomics, to build comprehensive models of cellular networks. For example, one could investigate how perturbations in DNA replication, tracked by this compound, affect the expression of proteins involved in cell cycle control or DNA repair. This systems-level understanding is crucial for identifying key nodes and pathways that could be targeted for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.

Applications in Understanding Fundamental Biological Processes in Diverse Organisms

The fundamental nature of DNA replication makes this compound a versatile tool for studying a wide array of organisms. Its applications extend beyond mammalian systems to include bacteria, yeast, plants, and other model organisms. conicet.gov.archemicalbook.comresearchgate.net In microbiology, this compound can be used to study bacterial growth dynamics and the effects of antibiotics on DNA synthesis. chemicalbook.com In plant biology, it can help to elucidate the mechanisms of cell division and development. conicet.gov.ar By applying this compound in these diverse systems, researchers can gain comparative insights into the conserved and divergent aspects of DNA replication and cell cycle control across the tree of life. This broad applicability underscores the potential of this compound to contribute to a deeper understanding of fundamental biological principles. nih.gov

Q & A

Q. How does Thymidine-d3 inhibit DNA synthesis in cell synchronization studies, and what are the critical parameters for effective experimental design?

this compound acts as a deuterium-labeled thymidine analog, incorporating into DNA during replication and causing chain termination due to steric hindrance from isotopic substitution. This halts DNA synthesis, synchronizing cells at the G1/S phase boundary. Key parameters include:

  • Concentration : Typically 2–4 mM, adjusted based on cell type (e.g., higher doses for cancer cell lines like HeLa) .
  • Exposure time : 16–24 hours to ensure complete S-phase arrest, followed by release into fresh media for synchronized progression .
  • Validation : Flow cytometry (e.g., propidium iodide staining) to confirm cell-cycle arrest and post-release synchronization efficiency.

Q. What methodological considerations are essential when using this compound as a metabolic tracer in pharmacokinetic studies?

  • Isotopic purity : Ensure ≥98% deuterium enrichment to minimize unlabeled thymidine interference in mass spectrometry (MS) analysis .
  • Cross-contamination controls : Use separate incubators for labeled vs. unlabeled cultures to avoid isotopic crossover.
  • Data normalization : Correct for natural isotope abundance using software tools like XCalibur or Skyline .

Q. How can researchers validate the specificity of this compound in DNA incorporation assays?

  • LC-MS/MS validation : Compare fragmentation patterns of this compound vs. endogenous thymidine.
  • Competition assays : Co-administer unlabeled thymidine; reduced d3 signal confirms competitive incorporation .
  • Negative controls : Use thymidine kinase-deficient cell lines (e.g., TK⁻ mutants) to confirm enzyme dependency.

Advanced Research Questions

Q. How do researchers resolve contradictions in reported metabolic effects of this compound across cell types?

Discrepancies (e.g., variable cytotoxicity in primary vs. immortalized cells) often stem from differences in:

  • Thymidine salvage pathway activity : Cells with low thymidine kinase expression may resist d3-induced arrest .
  • Proliferation rates : Fast-dividing cells (e.g., cancer lines) exhibit higher d3 uptake and sensitivity.
    Methodological approach :
    • Conduct RNA-seq to profile thymidine pathway genes (TK1, TYMS).
    • Pair with siRNA knockdown to isolate key metabolic contributors .

Q. What strategies optimize this compound protocols for multi-omics integration (e.g., metabolomics and transcriptomics)?

  • Timed sampling : Collect cells at 0, 6, 12, and 24 hours post-synchronization for dynamic pathway analysis.
  • Cross-platform normalization : Use spike-in controls (e.g., SILAC-labeled proteins) to align MS and RNA-seq datasets .
  • Controlled release : Combine d3 with reversible inhibitors (e.g., RO-3306 for CDK1) to isolate S-phase effects .

Q. How can researchers mitigate isotope dilution effects in long-term tracer studies?

  • Media supplementation : Use dialyzed serum to remove unlabeled thymidine.
  • Continuous dosing : Maintain low-dose d3 (0.5–1 mM) in culture media during prolonged experiments .
  • Modeling : Apply kinetic flux models (e.g., Isotopomer Spectral Analysis) to correct for dilution artifacts .

Q. What are the limitations of this compound in studying non-canonical DNA synthesis pathways (e.g., mitochondrial DNA replication)?

  • Compartmental specificity : this compound incorporation in mitochondrial DNA is inefficient due to poor transport across mitochondrial membranes.
  • Alternative methods : Use BrdU/EdU click chemistry for mitochondrial-specific labeling, then cross-validate with d3 .

Methodological Frameworks

How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

  • Feasible : "Does this compound alter nucleotide pool balance in quiescent vs. activated T cells?" (Requires flow cytometry and LC-MS, achievable in standard labs).
  • Novel : Investigate d3's role in senescence-associated secretory phenotype (SASP) using p16INK4a reporter lines .
  • Ethical : Exclude human trials until in vitro genotoxicity screens (e.g., Comet assays) confirm safety .

Q. How to apply PICO (Population, Intervention, Comparison, Outcome) to this compound research?

  • Population : Human glioblastoma stem cells (GSCs).
  • Intervention : this compound synchronization + temozolomide treatment.
  • Comparison : Unlabeled thymidine + temozolomide.
  • Outcome : DNA damage repair kinetics (γH2AX foci quantification) .

Data Analysis & Contradiction Management

Q. How to reconcile conflicting reports on this compound’s impact on cell viability?

  • Meta-analysis : Use PRISMA guidelines to systematically compare studies, stratifying by cell type, dose, and exposure duration .
  • Sensitivity analysis : Identify outliers via funnel plots or Egger’s regression .

Q. What statistical methods address high variability in d3 tracer uptake assays?

  • Mixed-effects models : Account for batch-to-batch variability in cell culture conditions.
  • Bootstrap resampling : Estimate confidence intervals for low-sample-size studies (n < 5 replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.